

Head-to-head comparison of SRI-29574 and modafinil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRI-29574

Cat. No.: B610989

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Head-to-Head Comparison: SRI-29574 and Modafinil

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **SRI-29574** and modafinil, two compounds with distinct mechanisms of action targeting the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their pharmacological profiles.

Overview and Mechanism of Action

SRI-29574 is a novel and potent allosteric modulator of the dopamine transporter.[1][2][3] Unlike traditional DAT inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site on the transporter, influencing its conformation and function.[4][5] **SRI-29574** partially inhibits dopamine uptake with high potency.[1][2][3]

Modafinil is a wakefulness-promoting agent with a complex and not fully elucidated mechanism of action.[6] Its primary action is thought to be the inhibition of dopamine reuptake by binding to the dopamine transporter, leading to an increase in extracellular dopamine.[7][8][9] However, its affinity for DAT is relatively low.[7][8][9] Modafinil also influences several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, histamine, and orexin, which contribute to its pharmacological effects.[6][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **SRI-29574** and modafinil, focusing on their interactions with monoamine transporters.

Table 1: In Vitro Transporter Binding and Uptake Inhibition

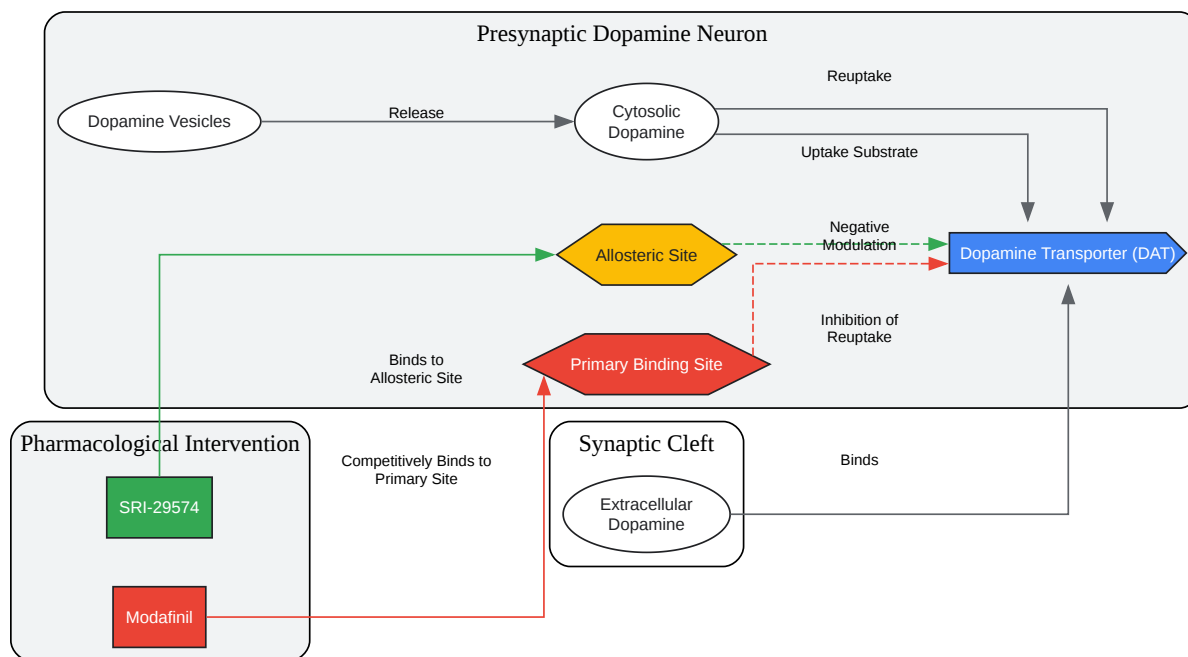
Compound	Target	Assay Type	Species	Value	Reference
SRI-29574	DAT	[³ H]DA Uptake Inhibition	Rat	IC ₅₀ = 2.3 ± 0.4 nM	[1][2]
SERT	Partial Uptake Inhibition	Rat	-	[1][2][3]	
NET	Partial Uptake Inhibition	Rat	-	[1][2][3]	
DAT	[³ H]WIN35428 Binding	Rat	No effect	[1][2]	
Modafinil (racemic)	DAT	[³ H]WIN 35,428 Binding	Guinea Pig Striatum	K _i = 1.93 μM (1930 nM)	[9]
DAT	[³ H]WIN 35,428 Binding	HEK293 cells (human DAT)	K _i = 2.1 - 2.3 μM	[7][8]	
DAT	[³ H]DA Uptake Inhibition	COS7 cells (human DAT)	IC ₅₀ = 13 μM	[8]	
R-Modafinil	DAT	[³ H]WIN 35,428 Binding	HEK293 cells (human DAT)	K _i = 0.78 μM	[7]
DAT	[³ H]DA Uptake Inhibition	-	IC ₅₀ = 4.0 μM	[7]	
S-Modafinil	DAT	[³ H]WIN 35,428 Binding	HEK293 cells (human DAT)	K _i = 2.5 μM	[7]

DAT	[³ H]DA Uptake Inhibition	-	IC ₅₀ = 8.7 μM	[7]
Modafinil	NET	[³ H]Nisoxetine Binding	-	No significant affinity [8]
Modafinil	SERT	[³ H]Citalopram Binding	-	No significant affinity [8]

Note: A direct head-to-head comparative study of **SRI-29574** and modafinil in the same assays is not currently available in the public domain. The data presented is compiled from separate studies.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of **SRI-29574** and modafinil at the dopamine transporter are illustrated below.



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Caption: Comparative binding sites of **SRI-29574** and modafinil on the dopamine transporter.

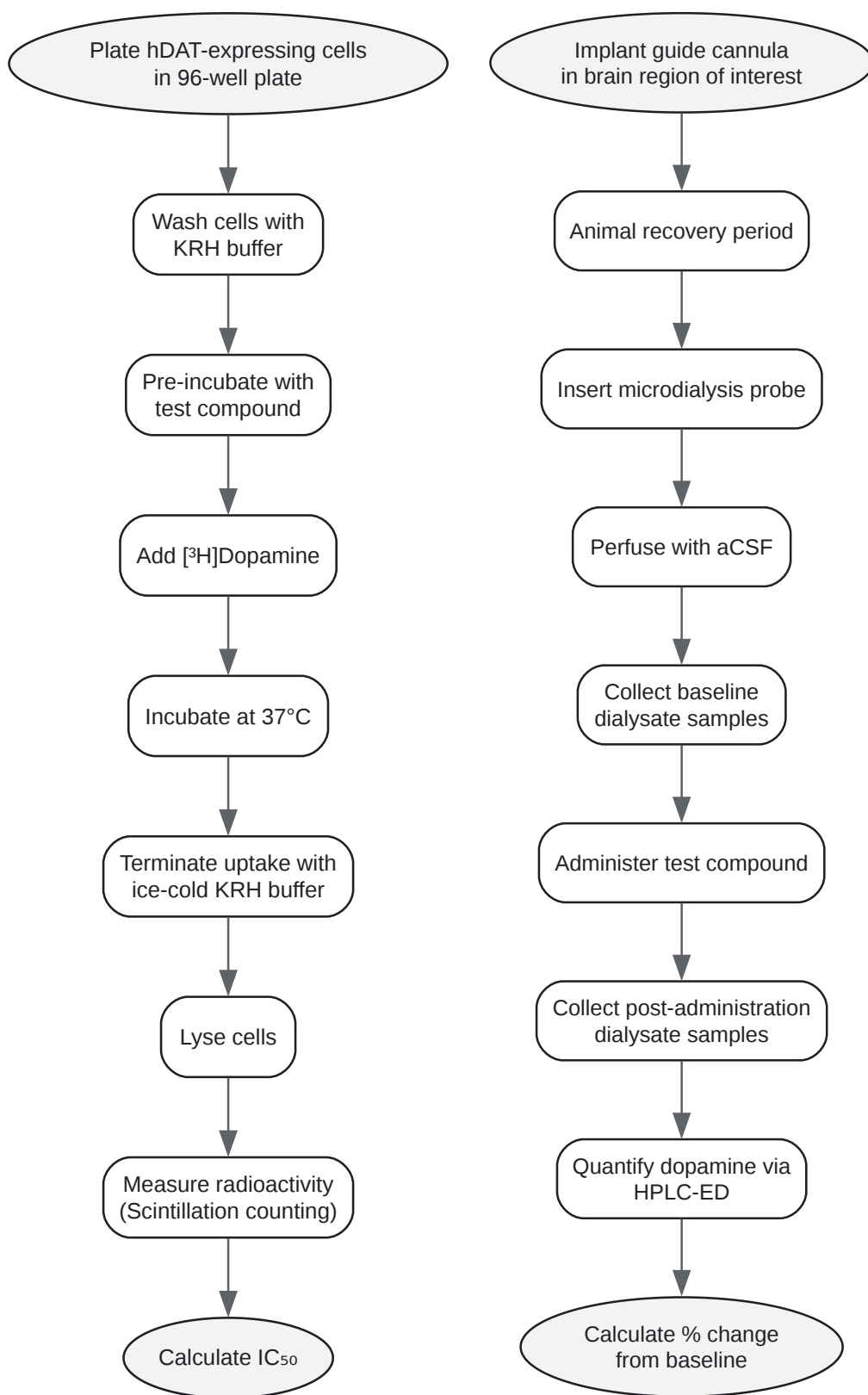
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. Dopamine Transporter (DAT) Uptake Inhibition Assay

- Objective: To determine the potency of a compound in inhibiting the uptake of dopamine by the dopamine transporter.

- Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
- Protocol:
 - Cells are plated in 96-well plates and grown to confluence.
 - On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
 - Cells are then incubated with varying concentrations of the test compound (e.g., **SRI-29574** or modafinil) for a specified pre-incubation period (e.g., 10-20 minutes) at 37°C.
 - A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) is added to each well, and the incubation continues for a short period (e.g., 5-10 minutes) at 37°C.
 - The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]DA.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
 - Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).
 - The concentration of the test compound that inhibits 50% of the specific [³H]DA uptake (IC₅₀) is calculated by non-linear regression analysis.



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- To cite this document: BenchChem. [Head-to-head comparison of SRI-29574 and modafinil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610989#head-to-head-comparison-of-sri-29574-and-modafinil]

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